molecular formula C14H14BrNO B5597515 (4-bromobenzyl)(4-methoxyphenyl)amine

(4-bromobenzyl)(4-methoxyphenyl)amine

Cat. No. B5597515
M. Wt: 292.17 g/mol
InChI Key: MJHGPZICGRYMDH-UHFFFAOYSA-N
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Description

“(4-bromobenzyl)(4-methoxyphenyl)amine” is a chemical compound. It has a molecular formula of C14H16BrNO . This compound could be a derivative of benzylamine, which is an organic compound consisting of a benzyl group substituted for one hydrogen of an ammonia molecule .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with organosilicon isocyanates and phenylisocyanate . Another common method for the synthesis of secondary amines involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structure of “(4-bromobenzyl)(4-methoxyphenyl)amine” can be deduced from its molecular formula, C14H16BrNO. It likely contains a benzyl group (C6H5CH2-) and a methoxyphenyl group (C6H4OCH3) attached to an amine (NH2) group .

Scientific Research Applications

Intervalence Transitions in Mixed-Valence Species

The research explored the intervalence charge-transfer (IVCT) of bis(triarylamines) linked with various bridges, including a study on molecules oxidized using tris(4-bromophenyl)aminium hexachloroantimonate. This study provides insights into the electronic interactions and solvatochromic behavior in mixed-valence species, potentially contributing to advancements in molecular electronics and the understanding of charge-transfer processes (Barlow et al., 2005).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides. This application is significant for the field of synthetic biology and the development of RNA-based therapeutics and diagnostic tools (Takaku & Kamaike, 1982).

Antibacterial Bromophenols

Research on marine red alga Rhodomela confervoides identified bromophenols with antibacterial properties. This highlights the potential of (4-bromobenzyl)(4-methoxyphenyl)amine derivatives in developing new antibacterial agents, contributing to marine pharmacology and natural product chemistry (Xu et al., 2003).

Excited-state Intermolecular Proton Transfer

A study on benzidine fragments of organic chromophores, including derivatives of (4-bromobenzyl)(4-methoxyphenyl)amine, investigated their excited-state intermolecular proton transfer (ESPT) properties. This research is relevant for the design of advanced fluorescent materials and sensors (Qin et al., 2019).

Organic Electron Transfer Redox Mediators

A comparative study of organic electron transfer redox mediators highlighted the electron transfer kinetics in the oxidation of 4-methoxybenzyl alcohol. Understanding these processes is crucial for the development of catalytic and redox systems in organic chemistry and electrochemistry (Lu et al., 2014).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHGPZICGRYMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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